N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique structure combining a benzylpyrazole moiety with a tetrahydroimidazopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-11-19-17-8-4-5-9-23(16)17)21-15-10-20-22(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUILUDKSEWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C(=O)NC3=CN(N=C3)CC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzylpyrazole Moiety: This step involves the reaction of benzyl bromide with pyrazole in the presence of a base such as potassium carbonate to form 1-benzylpyrazole.
Construction of the Tetrahydroimidazopyridine Core: This can be achieved by cyclization reactions involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzylpyrazole with the tetrahydroimidazopyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Chemical Biology: Employed in the design of chemical probes to study protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
- N-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
